molecular formula C6H5F5N3OP3 B3028796 Pentafluoro(phenoxy)cyclotriphosphazene CAS No. 33027-68-8

Pentafluoro(phenoxy)cyclotriphosphazene

Cat. No. B3028796
CAS RN: 33027-68-8
M. Wt: 323.04 g/mol
InChI Key: XNZZEQCBAGUFMT-UHFFFAOYSA-N
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Description

Pentafluoro(phenoxy)cyclotriphosphazene (FPPN) is a derivative of cyclotriphosphazene that has been investigated for its potential application in various fields, including as a flame retardant additive for lithium-ion batteries (LIBs) due to its thermal stability and electrochemical performance .

Synthesis Analysis

The synthesis of phenoxy cyclotriphosphazene derivatives is typically achieved through reactions involving hexachlorocyclotriphosphazene with various organic compounds. For instance, reactions of pentaerythrit

Scientific Research Applications

Flame Retardant in Lithium Ion Batteries

Pentafluoro(phenoxy)cyclotriphosphazene (FPPN) has been explored as a flame retardant electrolyte additive in lithium-ion batteries. A study by Dagger et al. (2017) demonstrated its effectiveness in enhancing thermal stability and electrochemical performance. This additive was shown to significantly reduce flammability, delaying the onset temperature of ignition and contributing to improved safety of the electrolyte.

Enhancing Electrochemical Performance and Safety

Another study by Ji et al. (2017) investigated this compound as a bifunctional additive in electrolytes. The research indicated an enhancement in the electrochemical performance and thermal stability of LiCoO2 cathodes, significantly increasing capacity retention and improving the safety profile of the cells.

Application in Spin-Crossover Grafted Phosphazene Polymers

Research by Davidson et al. (2012) delved into cyclotriphosphazene ligands with pendant terpyridine moieties. This study showcased the potential for inducing spin crossover at high temperatures, offering a route to creating malleable SCO materials.

Synthesis and Characterization

The synthesis and characterization of phenoxy cyclotriphosphazene, emphasizing its high purity and yield, were detailed in a study by Wang Xing-yi (2011). This research highlights the importance of precise post-treatment methods in obtaining high-quality phenoxy cyclotriphosphazene.

Modification and Cross-Linking in Polymers

A study by Allcock et al. (1994) focused on the modification of poly(organophosphazenes) through hydrosilylation reactions. This research illustrates the versatility of this compound in creating modified polymers with potential applications in various industrial and research fields.

Safety Additive for Lithium-Ion Batteries

2-Chloro-4-methoxy)-phenoxy pentafluorocyclotriphosphazene (2-Cl-4-MPPFPP) has been studied as a safety additive for lithium-ion batteries, with promising results in reducing electrolyte flammability and protecting against voltage runaway during overcharge.

Safety and Hazards

Pentafluoro(phenoxy)cyclotriphosphazene is classified as dangerous. It causes severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Future Directions

Pentafluoro(phenoxy)cyclotriphosphazene has been used as a functional electrolyte additive to stabilize the interfaces of the layered oxide cathode and the hard carbon anode . It has shown promise in boosting the performance of silicon oxide (SiOx)-based LIB cells . It has also been used as a flame retardant electrolyte additive for lithium-ion batteries, improving their safety . Future research may continue to explore its potential applications in energy storage and other fields .

properties

IUPAC Name

2,2,4,4,6-pentafluoro-6-phenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N3OP3/c7-16(8)12-17(9,10)14-18(11,13-16)15-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZZEQCBAGUFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N3OP3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33027-68-8
Record name Pentafluoro(phenoxy)cyclotriphosphazene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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